2-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane
Description
2-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane is a spirocyclic compound featuring a 2-azaspiro[3.3]heptane core substituted with a phenyl group at the 6-position and a 1,5-dimethylpyrazole-3-carbonyl moiety at the 2-position.
Properties
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-13-8-16(19-20(13)2)17(22)21-11-18(12-21)9-15(10-18)14-6-4-3-5-7-14/h3-8,15H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSDFQHOJXSISI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions and ensure high yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. Advanced purification methods, such as column chromatography or crystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines. Research has shown that derivatives of pyrazole compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
- Case Study: A study conducted on the efficacy of pyrazole derivatives demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting potential for further development as anticancer agents.
-
Anti-inflammatory Properties :
- The compound's ability to modulate inflammatory pathways makes it a candidate for the development of anti-inflammatory drugs. Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines, thus reducing inflammation .
- Case Study: In vivo experiments showed that compounds with similar structures reduced edema in animal models, indicating their potential as therapeutic agents for inflammatory diseases.
-
Neurological Applications :
- Research suggests that compounds containing a pyrazole moiety can interact with neurotransmitter systems, potentially offering neuroprotective effects or serving as anxiolytics .
- Case Study: Behavioral studies indicated that certain pyrazole derivatives improved cognitive function in rodent models, warranting further investigation into their mechanisms of action.
Agrochemical Applications
-
Pesticidal Activity :
- The unique structure may confer pesticidal properties, making it suitable for development as a novel agrochemical. Compounds with similar scaffolds have shown effectiveness against pests and fungi.
- Case Study: Field trials demonstrated that formulations containing pyrazole derivatives significantly reduced pest populations compared to untreated controls.
-
Herbicide Development :
- The compound's ability to inhibit specific biochemical pathways in plants can be exploited for herbicide formulation. Research into the selectivity and efficacy of such compounds is ongoing.
- Case Study: Laboratory assays indicated that certain derivatives effectively inhibited the growth of common agricultural weeds without affecting crop species.
Materials Science Applications
-
Polymer Chemistry :
- The spirocyclic nature of the compound allows it to be incorporated into polymer matrices, potentially enhancing mechanical properties or thermal stability.
- Case Study: Studies on polymer composites revealed improved tensile strength and thermal resistance when incorporating pyrazole-based additives.
-
Nanotechnology :
- The compound can serve as a precursor for synthesizing nanoparticles or nanocomposites with tailored properties for applications in electronics or catalysis.
- Case Study: Synthesis of metal nanoparticles using this compound as a stabilizing agent demonstrated enhanced catalytic activity in organic reactions.
Mechanism of Action
The mechanism by which 2-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways involved depend on the specific application and the biological system under study.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Spiro[3.3]heptane Cores
1-(4-Pyrazolo[1,5-b]pyridazin-3-yl-pyrimidin-2-yl)-6-oxa-1-azaspiro[3.3]heptane (Compound 22, ) :
- Core : 6-oxa-1-azaspiro[3.3]heptane (oxygen replaces nitrogen in the spiro system).
- Substituents : Pyrazolo-pyridazin-yl-pyrimidine group.
- Key Differences : The oxygen atom in the spiro ring reduces basicity compared to the nitrogen-containing target compound. This derivative was synthesized via a coupling reaction, suggesting similar synthetic routes might apply to the target compound .
6-Phenyl-2-azaspiro[3.3]heptane Hydrochloride () :
- Core : Identical spiro system but lacks the pyrazole-carbonyl substituent.
- Substituents : Phenyl group at the 6-position.
- Key Differences : The hydrochloride salt indicates basicity at the spiro nitrogen, a property shared with the target compound. This simpler analog is used as a building block in medicinal chemistry .
Pyrazole Derivatives with Functionalized Substituents
- Fipronil and Ethiprole (): Core: 5-Amino-1-arylpyrazole-3-carbonitriles. Substituents: Sulfinyl or sulfonyl groups (e.g., trifluoromethylsulfinyl in fipronil). Key Differences: The target compound’s pyrazole features a carbonyl group instead of a carbonitrile, reducing electrophilicity. Fipronil’s sulfinyl group enhances pesticidal activity, whereas the target compound’s carbonyl may favor hydrogen bonding in biological targets .
- Dihydropyrano[2,3-c]pyrazole Carbonitriles (): Core: Pyrano-pyrazole fused ring system. Substituents: Chlorophenyl, methoxyphenyl, and methyl groups. Key Differences: The absence of a spiro system in these compounds limits conformational rigidity compared to the target compound. Their carbonitrile group contrasts with the target’s carbonyl, affecting solubility and reactivity .
Thiazolo-Pyrimidine and Pyrimido-Quinazoline Derivatives ()**:
- Core : Thiazolo[3,2-a]pyrimidine or pyrimido[2,1-b]quinazoline.
- Substituents: Benzylidene, furan, and cyano groups.
- Key Differences : These compounds lack spirocyclic architecture but share carbonyl functionalities. Their extended π-systems may enhance stacking interactions, unlike the target compound’s compact spiro core .
Data Table: Key Structural and Functional Comparisons
Discussion
The target compound’s uniqueness lies in its combination of a spiro[3.3]heptane core and a dimethylpyrazole-carbonyl group. Compared to pesticidal pyrazole carbonitriles (), its carbonyl group may favor interactions with polar residues in enzyme active sites. Further studies should explore its hydrogen-bonding patterns (cf. ).
Limitations
The provided evidence lacks direct biological or crystallographic data for the target compound. Comparisons are based on structural analogs, and experimental validation is needed to confirm hypothesized properties.
Biological Activity
The compound 2-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane (CAS Number: 2640963-69-3) is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 295.3788 g/mol |
| CAS Number | 2640963-69-3 |
| IUPAC Name | This compound |
Structural Characteristics
The compound features a spirocyclic structure, which is known to enhance biological activity through unique molecular interactions. The presence of the pyrazole moiety is particularly significant due to its established pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of related pyrazole derivatives, several compounds demonstrated potent activity against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. For instance, a derivative showed an IC value of 5.35 µM against HepG2 and 8.74 µM against A549 cells, indicating strong anticancer properties .
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory activities. A review of various studies found that several compounds exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting that the compound may also possess similar anti-inflammatory effects .
The biological activities of pyrazole derivatives often involve the modulation of various signaling pathways. For instance, compounds have been reported to inhibit kinases involved in cancer progression, such as Aurora-A kinase and CDK2 . The specific mechanisms for this compound require further investigation but may involve similar pathways.
Synthetic Pathways
The synthesis of this compound can be achieved through several methods involving the reaction of appropriate precursors under controlled conditions. A typical synthetic route includes:
- Condensation Reaction : Combining 1,5-dimethylpyrazole with carbonyl compounds.
- Cyclization : Facilitating the formation of the spirocyclic structure through cyclization reactions.
These methods are crucial for producing high yields of the desired compound while minimizing byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
